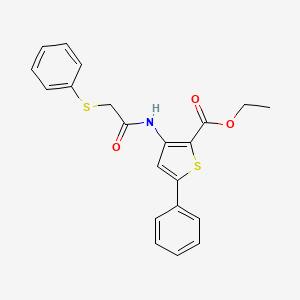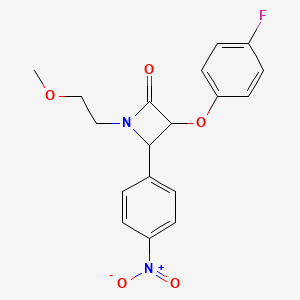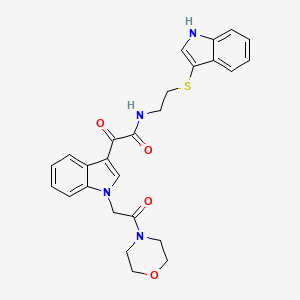
4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through multi-step reactions involving furan derivatives, oxadiazoles, and sulfonamides. Each step demands precise control over temperature, pH, and reagent concentrations to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced in bulk using automated systems that ensure consistent quality and high yield. These methods incorporate advanced reaction monitoring techniques to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, each revealing different facets of its chemical reactivity.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions must be meticulously controlled to prevent side reactions.
Major Products Formed: Depending on the reagents and conditions, major products include oxidized derivatives, reduced forms, and substituted variants.
Scientific Research Applications
Chemistry: It serves as a versatile building block in the synthesis of more complex molecules.
Biology: Studies reveal its potential as a bioactive compound influencing cellular processes.
Medicine: Preliminary research suggests its applications in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure makes it suitable for designing new materials with specialized properties.
Mechanism of Action
While similar compounds exist, 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of furan, oxadiazole, and sulfonamide groups. These confer distinct reactivity and functional potential not found in other compounds.
Comparison with Similar Compounds
4-(3-(3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
And that’s the story of 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide—a name that’s quite the mouthful, but a molecule that packs a punch.
Properties
IUPAC Name |
4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-27-17)15-4-3-9-26-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRPLQGAFQCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2634745.png)


![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)


![2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine](/img/structure/B2634764.png)



